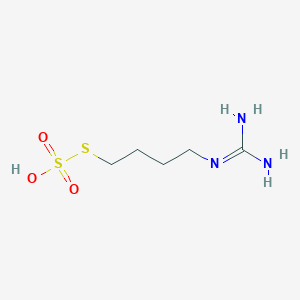
1-(diaminomethylideneamino)-4-sulfosulfanylbutane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Diaminomethylideneamino)-4-sulfosulfanylbutane is an organic compound with a unique structure that includes both amino and sulfosulfanyl functional groups. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and industry. Its structure allows it to participate in a variety of chemical reactions, making it a versatile compound for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(diaminomethylideneamino)-4-sulfosulfanylbutane can be achieved through several methods. One common approach involves the reaction of a suitable amine with a sulfosulfanyl-containing compound under controlled conditions. For example, the reaction of an amine with a sulfosulfanyl chloride in the presence of a base can yield the desired product. The reaction conditions typically include moderate temperatures and the use of solvents such as ethanol or dimethylformamide (DMF) to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product. The use of catalysts and optimized reaction pathways can further enhance the efficiency of the industrial production process .
Chemical Reactions Analysis
Types of Reactions
1-(Diaminomethylideneamino)-4-sulfosulfanylbutane undergoes various types of chemical reactions, including:
Oxidation: The sulfosulfanyl group can be oxidized to form sulfonic acids or sulfoxides.
Reduction: The amino groups can be reduced to form primary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfosulfanyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as halides for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and the use of appropriate solvents .
Major Products Formed
The major products formed from these reactions include sulfonic acids, primary amines, and substituted derivatives of the original compound. These products can be further utilized in various applications, including the synthesis of more complex molecules .
Scientific Research Applications
1-(Diaminomethylideneamino)-4-sulfosulfanylbutane has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of heterocyclic compounds and other complex organic molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and surfactants
Mechanism of Action
The mechanism of action of 1-(diaminomethylideneamino)-4-sulfosulfanylbutane involves its interaction with specific molecular targets. The amino groups can form hydrogen bonds with biological molecules, while the sulfosulfanyl group can participate in redox reactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects. The compound’s ability to undergo multiple types of chemical reactions also allows it to act as a versatile intermediate in biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 1-(diaminomethylideneamino)-4-sulfosulfanylbutane include other amino-sulfosulfanyl derivatives and compounds with similar functional groups, such as:
- 1-(aminomethylideneamino)-4-sulfosulfanylbutane
- 1-(diaminomethylideneamino)-4-thiosulfanylbutane
- 1-(diaminomethylideneamino)-4-sulfosulfanylpropane .
Uniqueness
What sets this compound apart from these similar compounds is its specific combination of functional groups, which allows for a broader range of chemical reactions and interactions. This versatility makes it particularly valuable in research and industrial applications, where it can serve as a key intermediate in the synthesis of various complex molecules .
Properties
CAS No. |
22059-42-3 |
|---|---|
Molecular Formula |
C5H13N3O3S2 |
Molecular Weight |
227.3 g/mol |
IUPAC Name |
1-(diaminomethylideneamino)-4-sulfosulfanylbutane |
InChI |
InChI=1S/C5H13N3O3S2/c6-5(7)8-3-1-2-4-12-13(9,10)11/h1-4H2,(H4,6,7,8)(H,9,10,11) |
InChI Key |
LJXVGZZEFUHOPD-UHFFFAOYSA-N |
Canonical SMILES |
C(CCSS(=O)(=O)O)CN=C(N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















